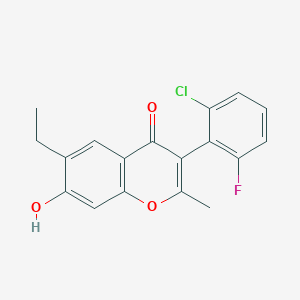

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

Description

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one (CAS: 377769-47-6) is a chromen-4-one derivative with a molecular formula of C₁₆H₁₀ClFO₃ and a molecular weight of 304.70 g/mol . Structurally, it features a chloro-fluoro-phenyl group at position 3, an ethyl substituent at position 6, a hydroxyl group at position 7, and a methyl group at position 2 (Figure 1). This compound is commercially available through Santa Cruz Biotechnology, with pricing ranging from $334.00 (1 g) to $970.00 (5 g) .

Chromen-4-ones (also known as 4-chromanones) are oxygen-containing heterocycles with demonstrated pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The substitution pattern on the chromen-4-one scaffold significantly influences its physicochemical and biological behavior, making structural comparisons critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFO3/c1-3-10-7-11-15(8-14(10)21)23-9(2)16(18(11)22)17-12(19)5-4-6-13(17)20/h4-8,21H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTZOZVNABCBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorophenol with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Chromen-4-one Derivatives

Key Observations :

- Substituent Diversity: The target compound’s chloro-fluoro-phenyl group at position 3 distinguishes it from analogs with phenoxy (e.g., 106020-44-4) or benzothiazolyl (e.g., 300772-45-6) groups. These substitutions impact lipophilicity and steric bulk, which influence bioavailability and target binding .

- Hydroxyl Group Position : The 7-hydroxy group in the target compound and neobavaisoflavone may enhance hydrogen-bonding interactions with biological targets, a feature absent in methoxy-substituted analogs (e.g., 314262-56-1) .

Target Compound

Limited direct pharmacological data are available for the target compound. However, structurally related chromen-4-ones have shown diverse activities:

Neobavaisoflavone (C₂₀H₁₈O₄)

7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one (314262-56-1)

- Structural Analogs: Methoxy-substituted chromenones are often explored as antifungal or antibacterial agents due to enhanced membrane permeability .

Biological Activity

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one, also known by its CAS number 433327-78-7, is a compound belonging to the chromone family. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H14ClFO3

- Molecular Weight : 332.75 g/mol

- CAS Number : 433327-78-7

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. A study demonstrated that similar chromone derivatives effectively reduced oxidative stress in cellular models, indicating potential protective effects against oxidative damage .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that it may act by suppressing the NF-kB signaling pathway, which is crucial in inflammatory responses .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays against various cancer cell lines have been conducted to assess the potential anticancer properties of this compound. Preliminary findings suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

- Modulation of Signaling Pathways : The compound's ability to modulate signaling pathways like NF-kB is crucial for its anti-inflammatory effects .

- Free Radical Scavenging : The antioxidant capacity is primarily due to the hydroxyl groups that donate electrons to free radicals, thereby neutralizing them .

Study 1: Antioxidant and Anti-inflammatory Properties

A study investigated the effects of various chromone derivatives on oxidative stress and inflammation in cellular models. The results indicated that compounds with similar structures significantly reduced LPS-induced NO production and exhibited strong antioxidant activity, supporting the potential use of this compound in therapeutic applications .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The findings revealed that it induced apoptosis in cancer cells while having minimal effects on normal fibroblast cells, highlighting its selective toxicity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.